molecular formula C10H14O2 B1596483 1-Propanol, 3-(m-methoxyphenyl)- CAS No. 7252-82-6

1-Propanol, 3-(m-methoxyphenyl)-

Cat. No. B1596483
CAS RN: 7252-82-6
M. Wt: 166.22 g/mol
InChI Key: XOBQNLCSYCFLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Propanol, 3-(m-methoxyphenyl)-”, also known as “3-(3-Methoxyphenyl)-1-propanol”, is a chemical compound with the empirical formula C10H14O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “1-Propanol, 3-(m-methoxyphenyl)-” can be represented by the SMILES string COC1=CC(CCCO)=CC=C1 . The molecular weight of this compound is 166.22 .


Physical And Chemical Properties Analysis

“1-Propanol, 3-(m-methoxyphenyl)-” is a solid substance . It has a density of 1.0±0.1 g/cm3 . The boiling point is 283.4±15.0 °C at 760 mmHg .

Scientific Research Applications

Application in the Synthesis of Bioactive Natural Products and Conducting Polymers

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Phenol derivatives like “1-Propanol, 3-(m-methoxyphenyl)-” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
  • Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
  • Results or Outcomes : The innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in the Production of Plastics, Adhesives, and Coatings

  • Scientific Field : Industrial Chemistry .
  • Summary of the Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application : The specific methods of application in the production of plastics, adhesives, and coatings were not detailed in the source .
  • Results or Outcomes : The use of m-aryloxy phenols in these industries has resulted in improved thermal stability and flame resistance of the products .

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Scientific Field : Material Science .
  • Summary of the Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
  • Methods of Application : The specific methods of application as antioxidants, ultraviolet absorbers, and flame retardants were not detailed in the source .
  • Results or Outcomes : The use of m-aryloxy phenols in these applications has resulted in improved performance of the materials in which they are used .

Application in Quantum Chemical Investigations

  • Scientific Field : Quantum Chemistry .
  • Summary of the Application : “1-Propanol, 3-(m-methoxyphenyl)-” has been used in quantum chemical investigations to understand the nature of the molecule .
  • Methods of Application : The molecule is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .
  • Results or Outcomes : The optimization procedure of the molecule gives the minimum energy confirmation of the structure. The computed geometrical parameters are compared with experimental data .

Application in Drug Discovery

  • Scientific Field : Pharmacology .
  • Summary of the Application : The molecule has been used in drug discovery, specifically in the search for potential treatments for SARS-CoV-2 infection .
  • Methods of Application : The molecule is docked and the drug-likeness, ADMET studies were carried out .
  • Results or Outcomes : The results of these studies were not detailed in the source .

Application in the Synthesis of Chalcones

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The molecule has been used in the synthesis of chalcones . Chalcones are a class of organic compounds that have been regarded as a biogenetic precursor for flavonoids and isoflavonoids, and are abundant in edible plants .
  • Methods of Application : The molecule is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .
  • Results or Outcomes : The optimization procedure of the molecule gives the minimum energy confirmation of the structure. The computed geometrical parameters are compared with experimental data .

Safety And Hazards

“1-Propanol, 3-(m-methoxyphenyl)-” is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The target organ is the respiratory system .

properties

IUPAC Name

3-(3-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBQNLCSYCFLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222845
Record name 1-Propanol, 3-(m-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanol, 3-(m-methoxyphenyl)-

CAS RN

7252-82-6
Record name 3-Methoxybenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7252-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-m-Anisyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanol, 3-methoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanol, 3-(m-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-M-ANISYL-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY2N0OY8W4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3-(3-Methoxyphenyl)propionic acid (see Example 1, Step J) (10.09 g, 0.058 mol) dissolved in anhydrous THF 60 mL) was added dropwise to a solution of LiAlH4 (1M in THF) (60 mL, 0.06 mol) in THF (60 mL) at ambient temperature under Ar. The resulting solution was stirred at reflux for 6 hr, then cooled to 0° C., treated dropwise with H2O (2.2 mL), 20% NaOH (1.7 mL), then H2O (6.62 mL). After stirring for 15 min, MgSO4 was added, stirring was continued for 15 min, the solids were filtered off, washed well with EtOAc, and the filtrate concentrated to dryness to give the title compound. MS (M+1) 167.1
Quantity
10.09 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.62 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
2.2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 3-(3-methoxyphenyl)propanoic acid (2.00 g, 11.10 mmol) in THF (2.0 mL) was added dropwise to a stirred solution of borane-tetrahydrofuran complex (24.42 mL, 24.42 mmol) so as to maintain reaction temperature below 35° C. The mixture was allowed to stir at room temperature overnight. Methanol was added dropwise to the stirred mixture until visible reaction had ceased. An additional 20 mL of methanol was added and the reaction was stirred for 4 hours. The crude mixture was concentrated, filtered and purified by silica gel chromatography (1:1 heptane:EtOAc as eluant). Fractions containing product were combined and concentrated to give 3-(3-methoxy-phenyl)-propan-1-ol as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A magnetically stirred solution of 3-(3-methoxyphenyl)propionic acid (71.38 g, 396.0 mmol) in 1.00 L of anhydrous tetrahydrofuran (THF) at room temperature was treated dropwise with a solution of borane-dimethyl sulfide (2.0M in THF, 680 mmol), stirred 1 h, heated at reflux for 2 h, cooled to room temperature, and stirred 12 h. The solution was poured over ice (300 g), treated with 6 N NaOH (500 mL), and stirred 1 h. The suspension was treated with diethyl ether (500 mL), the layers were separated, and the aqueous layer extracted with fresh diethyl ether (2×400 mL). The combined organic extracts were washed with water (500 mL), saturated sodium chloride solution (2×500 mL), dried (K2CO3), filtered, and concentrated in vacuo to give a clear liquid. Kugelrohr distillation (0.1 torr, 120° C.) gave 63.89 g (97%) of the alcohol: 1H NMR (CDCl3) δ 7.21 (t, J=8 Hz, 1H), 6.81-6.72 (m, 3H), 3.80 (s, 3H), 3.68 (t, J=7 Hz, 2H), 2.68 (t, J=8 Hz, 2H), 1.95-1.85 (m 2H), 1.40 (bs, 1H).
Quantity
71.38 g
Type
reactant
Reaction Step One
Quantity
680 mmol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
97%

Synthesis routes and methods IV

Procedure details

A solution of dihydro-m-methoxycinnamic acid (90 g, 0.5 mole) and tetrahydrofuran (250 mL) was stirred under N2 at 0° as BH3.THF (1M solution, 525 mL) was added slowly. The reaction mixture was stirred at room temperature for 2 hours. After cooling to -5° C., 1N HCl was added. THF was evaporated and water was added to the residue. The aqueous layer was extracted with ether. The combined extracts were washed with saturated aqueous NaHCO3, saturated aqueous NaCl, dried (MgSO4), filtered and evaporated to yield 70.0 g white solid, M+ 166.
Name
dihydro-m-methoxycinnamic acid
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
525 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 3-(m-methoxyphenyl)-
Reactant of Route 2
1-Propanol, 3-(m-methoxyphenyl)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Propanol, 3-(m-methoxyphenyl)-
Reactant of Route 4
1-Propanol, 3-(m-methoxyphenyl)-
Reactant of Route 5
1-Propanol, 3-(m-methoxyphenyl)-
Reactant of Route 6
1-Propanol, 3-(m-methoxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.